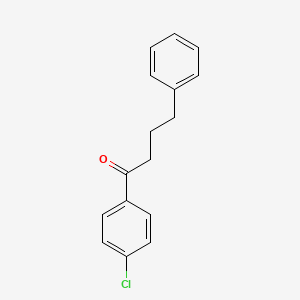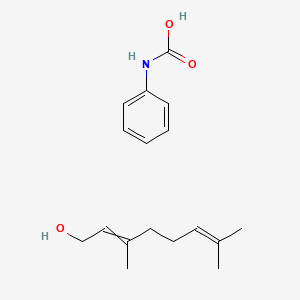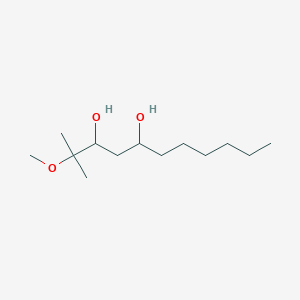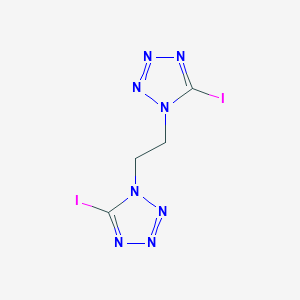![molecular formula C17H18N2O3 B14283862 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide CAS No. 125558-43-2](/img/structure/B14283862.png)
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide is a complex organic compound with a unique structure that includes an acetamido group, a hydroxymethyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide typically involves multiple steps. One common method starts with the acylation of 2-(hydroxymethyl)-6-methylphenylamine using acetic anhydride to form the acetamido derivative. This intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-acetamido-N-[2-(carboxymethyl)-6-methylphenyl]benzamide.
Reduction: Formation of 4-amino-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions.
Tacedinaline: A benzamide derivative with anticancer properties.
Uniqueness
4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propiedades
Número CAS |
125558-43-2 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
4-acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-3-5-14(10-20)16(11)19-17(22)13-6-8-15(9-7-13)18-12(2)21/h3-9,20H,10H2,1-2H3,(H,18,21)(H,19,22) |
Clave InChI |
VKNSOZKTJQNURF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CO)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)




![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)

![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
